![molecular formula C8H3F3N2O3 B597586 3-Nitro-4-(trifluoromethoxy)benzonitrile CAS No. 1214360-38-9](/img/structure/B597586.png)
3-Nitro-4-(trifluoromethoxy)benzonitrile
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Overview
Description
“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1214360-38-9 . It has a molecular weight of 232.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzonitrile .
Molecular Structure Analysis
The molecular structure of “3-Nitro-4-(trifluoromethoxy)benzonitrile” can be represented by the InChI code: 1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H .Physical And Chemical Properties Analysis
“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Environmental Degradation and Stability Studies
A study by Barchańska et al. (2019) on the degradation processes of nitisinone, a compound related to 3-Nitro-4-(trifluoromethoxy)benzonitrile, emphasizes the importance of understanding the stability and degradation pathways of such compounds. The research employed LC-MS/MS to identify degradation products under various conditions, providing insight into the environmental fate and potential risks of similar nitro-substituted benzonitriles (Barchańska et al., 2019).
Photocatalytic Applications for Environmental Purification
Graphitic carbon nitride (g-C3N4), which can be synthesized from precursors like 3-Nitro-4-(trifluoromethoxy)benzonitrile, shows promise in photocatalytic applications. Asadzadeh-Khaneghah and Habibi-Yangjeh (2020) review the role of g-C3N4/CDs-based nanocomposites in environmental purification, highlighting the enhancement of photocatalytic performance for degradation of pollutants (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Nitrogen Cycle and Nitrification Research
The study of nitrification and its impact on the nitrogen cycle is another area where derivatives of 3-Nitro-4-(trifluoromethoxy)benzonitrile are relevant. Di and Cameron (2016) review the use of nitrification inhibitors to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland, providing insights into the environmental management of nitrogen-related pollution (Di & Cameron, 2016).
Potential Human Health Risks
The mutagenicity and potential carcinogenicity of nitro-substituted benzonitriles, such as 3-Nitro-4-(trifluoromethoxy)benzonitrile, are of concern. Arlt (2005) reviews 3-Nitrobenzanthrone, a compound with structural similarities, highlighting its role as a potent mutagen and suspected carcinogen found in diesel exhaust and urban air pollution. This study underscores the importance of understanding the health implications of exposure to such compounds (Arlt, 2005).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .
Mechanism of Action
Mode of Action
The mode of action of 3-Nitro-4-(trifluoromethoxy)benzonitrile is currently unknown due to the lack of specific studies on this compound . The compound’s interactions with its potential targets and the resulting changes at the molecular or cellular level are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with targets .
properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHTXKLIWKTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695308 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214360-38-9 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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